
Latamoxef
Übersicht
Beschreibung
Latamoxef, also known as moxalactam, is a broad-spectrum beta-lactam antibiotic. It belongs to the oxacephem class, which is structurally similar to cephalosporins but with an oxygen atom replacing the sulfur atom in the cephalosporin core. This compound is effective against a wide range of bacterial infections, including those caused by gram-positive and gram-negative bacteria. It has been particularly noted for its ability to cross the blood-brain barrier, making it useful in treating meningitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of latamoxef involves several key steps. Initially, the benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst. The resulting compound is then epoxidized with m-chloroperoxybenzoic acid (mCPBA). The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and stability of the final product. Recrystallization methods are often employed to achieve the desired purity and stability .
Analyse Chemischer Reaktionen
Route 2: Alternative Pathway via 6-APA Derivative
This route employs classical cephalosporin chemistry with specialized reactions :
-
S-Chlorination : 6-APA benzhydrol ester treated with Cl₂ to form sulfenyl chloride intermediate.
-
Propargyl Alcohol Displacement : ZnCl₂-mediated stereoselective substitution yields diastereomer 3 .
-
Epoxidation : Lindlar catalyst reduces triple bond, followed by mCPBA epoxidation to form 4 .
-
Wittig Reaction : PPh₃-mediated olefination constructs the oxacephem core (7 ).
-
Side-Chain Introduction : Acylated arylmalonate and AlCl₃ deprotection finalize the structure.
Structural Modifications
Fluorination of the C-7 side chain enhances pharmacokinetics and β-lactamase resistance :
-
Halogen Exchange : Chlorine → Fluorine via trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine.
-
Impact : Fluorinated derivatives (e.g., 2355-S) show improved antibacterial activity and metabolic stability .
Degradation Pathways
This compound’s stability is influenced by environmental conditions:
-
β-Lactam Ring Hydrolysis : Acidic/basic conditions cleave the lactam ring, inactivating the drug.
-
Photodegradation : Exposure to UV light induces decomposition, necessitating storage in opaque vials .
Biochemical Interactions
-
Transpeptidase Acylation : The β-lactam ring reacts with penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis .
-
Disulfiram-like Reaction : The methylthiotetrazole side chain interacts with alcohol, inhibiting aldehyde dehydrogenase and causing acetaldehyde accumulation .
Comparative Reaction Table
Wissenschaftliche Forschungsanwendungen
Introduction to Latamoxef
This compound, also known as moxalactam, is a semisynthetic beta-lactam antibiotic developed primarily for its potent antibacterial properties, particularly against resistant strains of bacteria. It has been utilized in various clinical settings due to its stability against beta-lactamase enzymes, which are often responsible for antibiotic resistance. This article explores the diverse applications of this compound, focusing on its clinical efficacy, pharmacokinetics, and safety profiles supported by case studies and comprehensive data.
Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae. A study reported the minimum inhibitory concentration (MIC) values for this compound against various clinical isolates, indicating its effectiveness:
Bacterial Strain | MIC (µg/mL) Non-ESBL | MIC (µg/mL) ESBL |
---|---|---|
E. coli | 0.12 - 0.5 | 1 - 32 |
K. pneumoniae | 0.12 - 0.5 | 1 - 32 |
Enterobacter cloacae | Not specified | Not specified |
Citrobacter freundii | Not specified | Not specified |
Serratia marcescens | Not specified | Not specified |
These results highlight this compound's potential as an alternative treatment for infections caused by resistant organisms, particularly when traditional antibiotics fail .
Pediatric Applications
This compound has been used effectively in pediatric populations, particularly in treating severe infections in neonates. A study involving thirty preterm infants showed that this compound was effective in eradicating infecting organisms in 7 out of 9 cases, including those infected with Lancefield group B streptococci. The treatment was well tolerated with no significant adverse effects noted on renal or hepatic function .
Perinatal Use
In perinatal medicine, this compound has been administered to treat intrauterine and urinary tract infections in pregnant women. A clinical study demonstrated favorable placental transfer rates and effective maternal serum concentrations, leading to positive outcomes in all treated cases without notable side effects .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties which enhance its clinical efficacy:
- Volume of Distribution : Approximately
- Plasma Protein Binding : About
- Half-life : Varies based on dosage but generally supports twice-daily administration.
Monte Carlo simulations have shown that appropriate dosing regimens can achieve high probabilities of target attainment against resistant strains .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been documented:
- Bleeding Risk : Higher doses (6 g/day) have been associated with prolonged bleeding times and changes in platelet aggregation, suggesting careful monitoring is necessary during treatment .
- Allergic Reactions : Reports of allergic shock in pediatric patients highlight the need for vigilance when prescribing this antibiotic .
Case Study 1: Neonatal Infection
A group of thirty preterm infants treated with this compound showed significant clinical improvement and bacteriological eradication in most cases, demonstrating its efficacy as a first-line treatment alternative to gentamicin and penicillin .
Case Study 2: Adult Infections
In adults with complicated urinary tract infections caused by ESBL-producing bacteria, this compound was administered successfully with favorable outcomes noted in bacterial eradication and symptom resolution without major side effects reported .
Wirkmechanismus
Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the beta-lactam ring. This inactivation prevents the formation of cross-links between linear peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell wall defects lead to cell lysis mediated by bacterial autolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Latamoxef is similar to other beta-lactam antibiotics, particularly cephalosporins. it is unique due to the substitution of an oxygen atom for the sulfur atom in the cephalosporin core. This structural difference imparts distinct pharmacokinetic properties, such as better penetration of the blood-brain barrier.
Similar Compounds
Cephalosporins: Structurally similar but with a sulfur atom in the core.
Flomoxef: Another oxacephem antibiotic with similar efficacy in treating bacterial infections.
Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity.
This compound’s unique structure and pharmacokinetics make it a valuable antibiotic in specific clinical scenarios, particularly for central nervous system infections .
Biologische Aktivität
Latamoxef, also known as moxalactam, is a semi-synthetic oxacephem antibiotic that is primarily utilized for treating various bacterial infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable option in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and safety profile.
Pharmacodynamics
This compound functions by inhibiting bacterial cell wall biosynthesis, a mechanism common to many beta-lactam antibiotics. It is particularly effective against Enterobacteriaceae and is resistant to hydrolysis by certain beta-lactamases, which enhances its clinical utility against resistant strains. The minimum inhibitory concentration (MIC) values for various pathogens highlight its effectiveness:
Pathogen | MIC 90 (µg/ml) |
---|---|
Escherichia coli | 0.125 - 0.5 |
Klebsiella pneumoniae | ≤ 0.5 |
Pseudomonas aeruginosa | 8 - 32 |
Staphylococcus aureus | 4 - 16 |
This compound's activity is less pronounced against most Gram-positive bacteria compared to cephalosporins, but it remains effective against both penicillin-sensitive and resistant strains of S. aureus .
Clinical Applications
This compound is indicated for a variety of infections, including:
- Bone and joint infections
- Gastrointestinal infections
- Gynecological infections
- Meningitis
- Respiratory tract infections
- Septicemia
- Skin and soft tissue infections
- Urinary tract infections (UTIs)
The drug is administered via intramuscular or intravenous routes, as it is not absorbed orally .
Case Studies and Clinical Trials
-
Neonatal Sepsis :
A randomized controlled trial investigated the efficacy of this compound in treating early-onset neonatal sepsis (EONS). The study involved 114 neonates and compared conventional dosing regimens with those based on pharmacokinetic modeling. Results indicated that the model-based regimen achieved higher target concentrations (70% fT > MIC) . -
Neutropenic Infections :
Another study assessed this compound's effectiveness in neutropenic patients with infections. The trial compared treatment with this compound alone versus a combination with cephradine, demonstrating favorable outcomes in managing these complex cases . -
Thrombocytopenia Case Report :
A significant adverse effect associated with this compound was highlighted in a case involving a 28-year-old patient who developed severe thrombocytopenia during treatment for tuberculosis. Following discontinuation of the drug, platelet counts normalized within days, emphasizing the need for careful monitoring during therapy .
Safety Profile
While this compound is generally well-tolerated, it can cause adverse effects that necessitate monitoring:
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-CAVRMKNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023338 | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.51e-01 g/L | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64952-97-2, 79120-38-0 | |
Record name | Moxalactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Latamoxef | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXALACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.